1,3,4,7,8-Pentachlorodibenzofuran

Description

BenchChem offers high-quality 1,3,4,7,8-Pentachlorodibenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,4,7,8-Pentachlorodibenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,7,8-pentachlorodibenzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-5-1-4-9(3-6(5)14)18-12-10(4)7(15)2-8(16)11(12)17/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSUQGVCWLXKLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=CC(=C3Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207534 |

Source

|

| Record name | 1,3,4,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58802-16-7 |

Source

|

| Record name | 1,3,4,7,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4,7,8-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,7,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1M260BDDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Challenge of Assessing Complex Dioxin Mixtures

An In-Depth Technical Guide to the Toxic Equivalency Factor (TEF) Framework with a Focus on 1,3,4,7,8-Pentachlorodibenzofuran (PeCDF)

Environmental and biological samples are rarely contaminated with a single chemical. Instead, they typically contain complex mixtures of structurally related compounds. This is particularly true for polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and dioxin-like polychlorinated biphenyls (PCBs). Assessing the cumulative toxicological risk of these mixtures is a significant challenge, as the different compounds, or congeners, can vary in their toxic potency by several orders of magnitude.[1]

To address this, the scientific and regulatory communities have developed the Toxic Equivalency Factor (TEF) methodology.[1][2][3] This framework provides a method to express the combined toxicity of a mixture of these "dioxin-like compounds" (DLCs) in terms of a single, universally recognized reference compound: 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent congener known.[1][3]

Each dioxin-like congener is assigned a TEF, which is a scaling factor representing its potency relative to TCDD (which has a TEF of 1.0 by definition).[1][2][4] The total dioxin-like toxicity of a mixture, known as the Toxic Equivalent (TEQ), is then calculated by summing the products of the concentration of each congener and its respective TEF.[1][5][6][7]

TEQ = ∑ (Concentration of Congenerᵢ × TEFᵢ)

This approach is a cornerstone of human health and ecological risk assessment for these compounds, allowing regulators to evaluate the risk posed by complex environmental mixtures.[2][7][8] The validity of this entire concept, however, rests upon a shared mechanism of action.

The Molecular Linchpin: The Aryl Hydrocarbon Receptor (AhR) Pathway

The TEF methodology is scientifically valid only for compounds that share a common mechanism of toxicity. For dioxins and DLCs, this mechanism is the activation of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor that is highly conserved across species.[2][3][9][10] The ability of a congener to bind to and activate this receptor is a prerequisite for its inclusion in the TEF scheme.[1][2]

Structural Requirements for AhR Binding: The AhR binding pocket is sterically constrained. High-affinity binding and subsequent potent toxic response require a molecule to be:

-

Structurally Similar: The compound must resemble the basic dibenzo-p-dioxin or dibenzofuran structure.[1][2]

-

Laterally Substituted: The molecule must have chlorine atoms at positions 2, 3, 7, and 8. This lateral substitution pattern is critical for conferring the planar or near-planar conformation necessary to fit within the receptor's binding site.

-

Persistent: The compound must be resistant to metabolic degradation and prone to accumulation in the food chain.[1][2]

The activation of the AhR initiates a cascade of molecular events leading to the adverse effects associated with dioxin exposure.[10][11]

The AhR Signaling Cascade:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm, complexed with several chaperone proteins like heat shock protein 90 (Hsp90).[11][12] A dioxin-like compound enters the cell and binds to the AhR.

-

Nuclear Translocation: Ligand binding causes the chaperone proteins to dissociate, exposing a nuclear localization signal on the AhR.[11][13] The activated AhR-ligand complex then translocates into the nucleus.

-

Dimerization: Inside the nucleus, the AhR dimerizes with its partner protein, the AhR Nuclear Translocator (ARNT).[9][11]

-

DNA Binding & Gene Transcription: This newly formed AhR/ARNT heterodimer is a potent transcription factor. It binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[9][10][11]

-

Biological Response: Binding to DREs initiates the transcription of a battery of genes, most notably those encoding for xenobiotic-metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1) and CYP1B1.[10][12][13] The chronic and inappropriate upregulation of these and other target genes disrupts normal cellular function, leading to the wide spectrum of toxic effects associated with dioxins, including immunotoxicity, reproductive and developmental effects, and carcinogenesis.[9][13][14]

Focus on 1,3,4,7,8-PeCDF: An Ineligible Congener

Given the strict structural requirements for AhR binding, 1,3,4,7,8-Pentachlorodibenzofuran is not considered a dioxin-like compound and is not assigned a Toxic Equivalency Factor. The absence of a chlorine atom at the critical '2' position prevents the molecule from adopting the planar conformation required for high-affinity binding to the AhR. Consequently, it does not elicit the characteristic spectrum of AhR-mediated toxic responses and is excluded from the TEF scheme by international bodies, including the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).[1][2]

While 1,3,4,7,8-PeCDF is not assigned a TEF, two other PeCDF congeners possess the requisite 2,3,7,8-substitution pattern and are therefore included in the TEF system. These are the congeners that researchers and risk assessors focus on:

-

2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF)

-

1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF)

The TEF values for these regulated congeners have been re-evaluated over time by WHO expert panels as new scientific data has become available.

Data Presentation: Evolution of TEF Values for Regulated PeCDF Congeners

The following table summarizes the consensus TEF values for the two dioxin-like PeCDF congeners from the key WHO re-evaluations.

| Congener | WHO 1998 TEF[15] | WHO 2005 TEF[5] | WHO 2022 TEF[16] |

| 2,3,4,7,8-PeCDF | 0.5 | 0.3 | 0.1 |

| 1,2,3,7,8-PeCDF | 0.05 | 0.03 | 0.01 |

The adjustments in these values reflect an evolving understanding based on a growing database of toxicological studies. For instance, the TEF for 2,3,4,7,8-PeCDF was lowered in 2005 and again in 2022 based on new in vivo and in vitro data.[5][16]

Methodology for TEF Derivation

TEF values are not arbitrary; they are the result of a rigorous, data-driven process. The foundation of a TEF is the Relative Effect Potency (REP) , also called Relative Potency (ReP). An REP is a measure of a congener's potency derived from a single, specific toxicological study, comparing it directly to TCDD.[2]

TEFs are consensus values established by expert panels who review the entire database of available REPs for a given congener from a wide array of studies (in vivo and in vitro).[5][17] The process involves:

-

Database Compilation: Gathering all available REP data from peer-reviewed literature.[5][18]

-

Data Evaluation: Assessing the quality and relevance of each study.

-

Synthesis: Using a combination of expert judgment, point estimates, and increasingly, sophisticated statistical methods like Bayesian meta-regression to derive a single, consensus TEF value that represents the overall potency across different endpoints and biological systems.[17][19]

TEFs are assigned in half order-of-magnitude increments on a logarithmic scale (e.g., 0.03, 0.1, 0.3) to reflect the inherent uncertainty in extrapolating from multiple data points.[5][17]

Experimental Protocol: In Vitro Bioassay for Determining REP

In vitro bioassays are crucial for generating REP data efficiently. One of the most common methods is the measurement of CYP1A1 enzyme induction, often via the Ethoxyresorufin-O-deethylase (EROD) assay, in a responsive cell line like the H4IIE rat hepatoma cell line.[20][21]

Objective: To determine the REP of a test congener (e.g., 2,3,4,7,8-PeCDF) relative to 2,3,7,8-TCDD by comparing the concentrations at which they produce a half-maximal induction of EROD activity (EC50).

Methodology:

-

Cell Culture: H4IIE cells, which are highly responsive to AhR agonists, are cultured in appropriate media and seeded into 96-well microplates to form a confluent monolayer. The choice of a stable, responsive cell line is critical for reproducibility.

-

Dosing: Prepare serial dilutions of both the test congener and the reference compound (TCDD) in the cell culture medium. A wide range of concentrations is necessary to establish a full dose-response curve.

-

Exposure: Remove the old medium from the cells and add the media containing the various concentrations of the test congener or TCDD. Include solvent controls (e.g., DMSO) and un-treated controls. The cells are then incubated for a set period (e.g., 24-72 hours) to allow for gene transcription and protein expression.

-

EROD Assay:

-

After incubation, the dosing medium is removed, and the cells are washed.

-

A reaction mixture containing the substrate 7-ethoxyresorufin is added to each well. The CYP1A1 enzyme produced by the cells metabolizes this substrate into the highly fluorescent product, resorufin.

-

The plate is incubated for a specific time, after which the reaction is stopped.

-

-

Data Acquisition: The fluorescence of resorufin in each well is measured using a plate-reading fluorometer.

-

Data Analysis:

-

The fluorescence readings are normalized (e.g., to total protein content per well) to account for any variations in cell number.

-

Dose-response curves are generated by plotting the normalized EROD activity against the logarithm of the congener concentration.

-

A sigmoidal curve-fitting model is used to determine the EC50 (the concentration that produces 50% of the maximal response) for both TCDD and the test congener.

-

-

REP Calculation: The REP is calculated as the ratio of the EC50 values.

REP = EC50 (TCDD) / EC50 (Test Congener)

This protocol is self-validating through the inclusion of a full dose-response curve for the reference compound, TCDD, in every experiment, which ensures the system is responding as expected and provides the benchmark for calculating the REP.

Conclusion

The Toxic Equivalency Factor framework is an indispensable, mechanism-based tool for assessing the risk of complex mixtures of dioxin-like compounds. Its application is strictly limited to congeners that meet specific structural criteria enabling them to bind and activate the Aryl hydrocarbon Receptor. The congener 1,3,4,7,8-PeCDF , lacking the required lateral 2,3,7,8-chlorine substitution pattern, does not meet these criteria and is therefore excluded from this risk assessment scheme. The scientifically relevant and regulated pentachlorodibenzofurans are 2,3,4,7,8-PeCDF and 1,2,3,7,8-PeCDF , which have current WHO-2022 TEF values of 0.1 and 0.01, respectively. These values are derived from a comprehensive evaluation of experimental data from in vivo and in vitro studies, providing a robust basis for protecting human and environmental health.

References

-

Van den Berg, M., Birnbaum, L. S., Denison, M., De Vito, M., Farland, W., Feeley, M., ... & Zeilmaker, M. (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences, 93(2), 223–241. [Link]

-

Wikipedia. (n.d.). Aryl hydrocarbon receptor. Retrieved from [Link]

-

Okey, A. B., Eco, A. B., & Okey, A. B. (2008). Aryl hydrocarbon receptor activation by cAMP vs. dioxin: Divergent signaling pathways. Proceedings of the National Academy of Sciences, 105(24), 8233-8238. [Link]

-

Beischlag, T. V., Luis, M., Hogenesch, J. B., & Perdew, G. H. (2008). The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. PMC. [Link]

-

U.S. Environmental Protection Agency. (2010). Recommended Toxicity Equivalence Factors (TEFs) for Human Health Risk Assessments of 2,3,7,8-Tetrachlorodibenzo-p-dioxin and Dioxin-Like Compounds. EPA/600/R-10/005. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Documents for Recommended Toxicity Equivalency Factors for Human Health Risk Assessments of Dioxin and Dioxin-Like Compounds. Retrieved from [Link]

-

World Health Organization. (2024). WHO expert consultation on updating the 2005 toxic equivalency factors for dioxin like compounds, including some polychlorinated biphenyls. [Link]

-

Fujii-Kuriyama, Y., & Kawajiri, K. (2010). The Aryl Hydrocarbon Receptor in Neurotoxicity: An Intermediator Between Dioxins and Neurons in the Brain. MDPI. [Link]

-

Aylward, L. L., Hays, S. M., & Karch, N. J. (2019). A multi-tiered hierarchical Bayesian approach to derive toxic equivalency factors for dioxin-like compounds. ResearchGate. [Link]

-

Furue, M., Uchi, H., & Mitoma, C. (2017). Dioxin-mediated activation of aryl hydrocarbon receptor (AHR) induces oxidative stress. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (2007). Dioxin and Dioxin-Like Compounds Toxic Equivalency Information. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Use of Dioxin TEFs in Calculating Dioxin TEQs at CERCLA and RCRA Sites. CLU-IN. [Link]

-

Gierthy, J. F., & Crane, D. (1985). In vitro bioassay for dioxinlike activity based on alterations in epithelial cell proliferation and morphology. Fundamental and Applied Toxicology, 5(4), 754-759. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Risk Assessment for Dioxin at Superfund Sites. Retrieved from [Link]

-

Sovcikova, E., Wimmerova, S., & Trnovec, T. (2016). Relative effect potency estimates of dioxin-like activity for dioxins, furans, and dioxin-like PCBs in adults based on cytochrome P450 1A1 and 1B1 gene expression in blood. PMC. [Link]

-

Wölz, J., & Schlenk, D. (2014). In vitro bioassays for detecting dioxin-like activity--application potentials and limits of detection, a review. Environmental Science and Pollution Research International, 21(23), 13325-13345. [Link]

-

Gierthy, J. F., & Crane, D. (1985). In Vitro Bioassay for Dioxinlike Activity Based on Alterations in Epithelial Cell Proliferation and Morphology. CDC Stacks. [Link]

-

Eurofins. (2024). WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners. [Link]

-

DeVito, M., et al. (2024). The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls. Regulatory Toxicology and Pharmacology, 146, 105525. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,4,7,8-Pentachlorodibenzofuran. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Toxic equivalency factor. Retrieved from [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (2011). Adoption of Revised Toxicity Equivalency Factors for TEF(WHO-05) for PCDDs, PCDFs, and Dioxin-like PCBs. [Link]

-

Villeneuve, D. L., Kannan, K., Wildhaber, M. L., Giesy, J. P., & Blankenship, A. L. (2000). Relative Potencies of Individual Polychlorinated Naphthalenes to Induce Dioxin-Like Responses in Fish and Mammalian In Vitro Bioassays. Archives of Environmental Contamination and Toxicology, 39(3), 273-281. [Link]

-

Gierthy, J. F., & Crane, D. (1985). In Vitro Bioassay for Dioxinlike Activity Based on Alterations in Epithelial Cell Proliferation and Morphology. Toxicological Sciences, 5(4), 754–759. [Link]

-

Washington State Department of Ecology. (2016). Dioxins, Furans, and Dioxin-Like PCB Congeners: Ecological Risk Calculation Methodology for Upland Soil. [Link]

-

Trnovec, T., et al. (2013). Dioxin relative effect potencies calculated from human thyroid data. Taylor & Francis Online. [Link]

-

Brewster, D. W., Uraih, L. C., & Birnbaum, L. S. (1988). Acute Toxicity of 2,3,4,7,8-Pentachlorodibenzofuran (4PeCDF) in the Male Fischer Rat. Fundamental and Applied Toxicology, 11(2), 236-249. [Link]

-

Haws, L. C., Su, S. H., Harris, M., DeVito, M. J., Walker, N. J., Farland, W. H., & Birnbaum, L. S. (2006). Development of a Refined Database of Relative Potency Estimates to Facilitate Better Characterization of Variability and Uncertainty. OSTI.GOV. [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (2003). WHO/97 Toxic equivalency factors (TEFs). [Link]

-

National Toxicology Program. (2006). Toxicology and carcinogenesis studies of 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies). National Toxicology Program technical report series, (525), 1–228. [Link]

-

DeVito, M.J., & Birnbaum, L.S. (1998). Determination of new toxic equivalency factor (TEF) for dioxin and related compound based on Ah receptor affinity determination. Organohalogen Compounds, 38, 11-14. [Link]

-

Van den Berg, M., Birnbaum, L., Bosveld, A. T. C., Brunström, B., Cook, P., Feeley, M., ... & Zacharewski, T. (1998). Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife. Environmental Health Perspectives, 106(12), 775–792. [Link]

Sources

- 1. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 2. rais.ornl.gov [rais.ornl.gov]

- 3. Toxicology and carcinogenesis studies of 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. clu-in.org [clu-in.org]

- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 9. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. 1,3,4,7,8-Pentachlorodibenzofuran | C12H3Cl5O | CID 42840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. health.hawaii.gov [health.hawaii.gov]

- 16. The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. osti.gov [osti.gov]

- 19. WHO expert consultation on updating the 2005 toxic equivalency factors for dioxin like compounds, including some polychlorinated biphenyls [who.int]

- 20. benthos.snu.ac.kr [benthos.snu.ac.kr]

- 21. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Molecular Structure and Stability of 1,3,4,7,8-Pentachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Persistent Environmental Contaminant

1,3,4,7,8-Pentachlorodibenzofuran (1,3,4,7,8-PeCDF) is a member of the polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants (POPs) of significant environmental and toxicological concern.[1] These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes.[1][2] The specific arrangement of chlorine atoms on the dibenzofuran backbone dictates the toxicity of each congener, with those containing chlorine atoms in the 2, 3, 7, and 8 positions being particularly harmful.[1] This guide provides a comprehensive overview of the molecular structure, stability, synthesis, and analysis of the 1,3,4,7,8-PeCDF isomer, offering critical insights for researchers working in environmental science, toxicology, and drug development.

Molecular Structure: A Planar and Stable Configuration

The molecular formula of 1,3,4,7,8-Pentachlorodibenzofuran is C₁₂H₃Cl₅O.[1] Its structure consists of a central furan ring fused to two benzene rings, with five chlorine atoms substituted at the 1, 3, 4, 7, and 8 positions.

Key Structural Features

Quantum chemical studies provide valuable insights into the molecular geometry of 1,3,4,7,8-PeCDF.[3] The dibenzofuran core is nearly planar, a characteristic that is crucial for its toxicological activity. The planarity of the molecule allows it to bind to the aryl hydrocarbon (Ah) receptor, initiating a cascade of toxic effects.[1]

Table 1: Computed Molecular Properties of 1,3,4,7,8-Pentachlorodibenzofuran

| Property | Value | Source |

| Molecular Weight | 340.4 g/mol | [1] |

| Monoisotopic Mass | 337.862653 Da | [1] |

| XLogP3 | 6.9 | [1] |

| Polar Surface Area | 13.1 Ų | [1] |

Note: These values are computationally derived and provide an estimation of the molecule's properties.

Visualization of the Molecular Structure

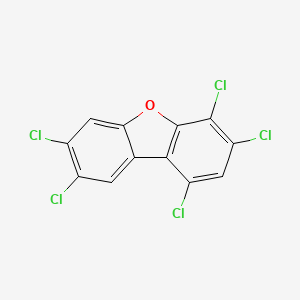

The following diagram illustrates the chemical structure of 1,3,4,7,8-Pentachlorodibenzofuran, with the standard numbering of the carbon atoms.

Caption: Molecular structure of 1,3,4,7,8-Pentachlorodibenzofuran.

Stability of 1,3,4,7,8-Pentachlorodibenzofuran

The high stability of PCDFs is a key factor in their environmental persistence. This stability can be understood in terms of both thermodynamic and kinetic factors.

Thermodynamic Stability

Computational studies have been performed to calculate the relative stabilities of all possible PCDF congeners.[3] The thermodynamic stability is influenced by the substitution pattern of the chlorine atoms. Generally, congeners with a higher degree of chlorination tend to be more stable. The planarity of the molecule also contributes to its stability through resonance stabilization of the aromatic system.

Kinetic Stability and Environmental Persistence

1,3,4,7,8-PeCDF is resistant to degradation under normal environmental conditions. Its chemical inertness is due to the strong carbon-chlorine and carbon-carbon bonds within the aromatic system. This resistance to breakdown contributes to its long half-life in the environment and its tendency to bioaccumulate in the food chain.

Synthesis of 1,3,4,7,8-Pentachlorodibenzofuran

The isomer-specific synthesis of PCDFs is a challenging task due to the potential for the formation of numerous isomers. While a detailed, publicly available protocol specifically for the synthesis of 1,3,4,7,8-PeCDF is not readily found, general synthetic strategies for producing polychlorinated dibenzofurans can be adapted. These methods often involve the cyclization of chlorinated diphenyl ethers or the chlorination of the parent dibenzofuran molecule.

General Synthetic Approaches

Several methods have been developed for the synthesis of the dibenzofuran core structure, which can then be subjected to chlorination. These include:

-

Pschorr Reaction: An intramolecular cyclization of a diazonium salt.[4]

-

Palladium-Catalyzed Cyclization: The intramolecular coupling of two aryl rings.[4]

-

Ullmann Condensation: A copper-catalyzed reaction to form diaryl ethers, which can then be cyclized.[4]

The challenge in synthesizing a specific isomer like 1,3,4,7,8-PeCDF lies in controlling the regioselectivity of the chlorination steps. This often requires multi-step synthetic routes with carefully chosen starting materials and reaction conditions.

Analytical Methodology: Detection and Quantification

The accurate detection and quantification of 1,3,4,7,8-PeCDF, especially at the trace levels found in environmental and biological samples, requires highly sensitive and specific analytical techniques. The gold standard for this analysis is High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS).[5][6][7]

Experimental Protocol: HRGC/HRMS Analysis based on EPA Method 1613B

The following protocol provides a generalized workflow for the analysis of 1,3,4,7,8-PeCDF in environmental samples, based on the principles of EPA Method 1613B.[8][9]

Step 1: Sample Extraction

-

The choice of extraction solvent and technique depends on the sample matrix (e.g., water, soil, tissue).

-

Commonly used solvents include toluene or a mixture of hexane and dichloromethane.

-

Prior to extraction, the sample is spiked with a known amount of an isotopically labeled internal standard (e.g., ¹³C₁₂-1,3,4,7,8-PeCDF) to allow for accurate quantification and recovery correction.

Step 2: Extract Cleanup

-

The crude extract is subjected to a multi-step cleanup procedure to remove interfering compounds.

-

This typically involves column chromatography using adsorbents such as silica gel, alumina, and carbon.

-

The cleanup is crucial for achieving the low detection limits required for PCDF analysis.

Step 3: Concentration

-

The cleaned extract is carefully concentrated to a small volume (e.g., 20 µL) to enhance the sensitivity of the analysis.

Step 4: HRGC/HRMS Analysis

-

A small aliquot of the concentrated extract is injected into the HRGC/HRMS system.

-

Gas Chromatography: A long capillary column (e.g., 60 m DB-5) is used to separate the different PCDF congeners based on their boiling points and polarity.[6][7]

-

Mass Spectrometry: The mass spectrometer is operated in the selected ion monitoring (SIM) mode at a high resolution (≥10,000) to selectively detect the ions characteristic of 1,3,4,7,8-PeCDF and its labeled internal standard.[5][10]

Step 5: Data Analysis and Quantification

-

The concentration of 1,3,4,7,8-PeCDF is determined by comparing the integrated peak area of the native compound to that of the isotopically labeled internal standard.

Analytical Workflow Diagram

Caption: A generalized workflow for the analysis of 1,3,4,7,8-PeCDF.

Toxicological Significance

1,3,4,7,8-PeCDF is a dioxin-like compound, meaning it exerts its toxicity through a mechanism similar to that of the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1]

Mechanism of Action: The Aryl Hydrocarbon (Ah) Receptor

The toxicity of 1,3,4,7,8-PeCDF is mediated by its binding to the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor.[1] This interaction initiates a series of events:

-

Binding: The planar 1,3,4,7,8-PeCDF molecule binds to the Ah receptor in the cytoplasm of the cell.

-

Translocation: The activated Ah receptor complex translocates to the nucleus.

-

Dimerization: In the nucleus, it dimerizes with the Ah receptor nuclear translocator (ARNT) protein.

-

Gene Expression: This dimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs), leading to the altered expression of a wide range of genes.[1]

Toxicological Effects

The altered gene expression induced by 1,3,4,7,8-PeCDF can lead to a variety of adverse health effects, including:

-

Developmental and reproductive toxicity

-

Immunotoxicity

-

Carcinogenicity

-

Endocrine disruption

Conclusion

1,3,4,7,8-Pentachlorodibenzofuran is a highly stable and persistent environmental contaminant with significant toxicological implications. A thorough understanding of its molecular structure, stability, and analytical detection is crucial for assessing its environmental fate and risks to human health. While isomer-specific synthesis remains a challenge, established analytical methods like HRGC/HRMS provide the necessary sensitivity and specificity for its detection at environmentally relevant concentrations. Continued research into the properties and behavior of this and other PCDF congeners is essential for developing effective strategies for remediation and risk management.

References

-

Waters Corporation. (n.d.). The Analysis Of Dioxins And Furans Using HRGC-High Resolution MS With The Autospec Ultima NT. Retrieved from [Link]

-

Reiner, E. J., et al. (2020, November 16). Applying Comprehensive Analysis to EPA Method 1613B Samples — Discover Those Compounds Usually Discounted in Environmental Samples. Spectroscopy Online. Retrieved from [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2014). Formation of polychlorinated dibenzo- p -dioxins and dibenzofurans (PCDD/F) from oxidation of 4,4′-dichlorobiphenyl (4,4′-DCB). ResearchGate. Retrieved from [Link]

-

Kulkarni, P. (2020, November 25). Advances in Gas Chromatography for Optimal Dioxin GC Separation. LCGC International. Retrieved from [Link]

-

Niculae, A., & Lili, M. (n.d.). 139 OPTIMIZATION OF DIOXIN AND FURAN ANALYSIS BY HRGC-HRMS FROM DIFFERENT TYPES OF ENVIRONMENTAL MATRICES. INCD ECOIND – INTERNATIONAL SYMPOSIUM – SIMI 2016. Retrieved from [Link]

-

Hutzinger, O., Choudhry, G. G., Chittim, B. G., & Johnston, L. E. (1985). Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration. Environmental Health Perspectives, 60, 3–9. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Dioxins in Environmental Samples using GC/MS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, June 20). Methods for Measurement of 2,3,7,8-substituted tetra through octa-chlorinated dibenzo-p-dioxins and dibenzofurans in Wastewater. Retrieved from [Link]

-

Separations. (2024, October 31). Craft village copper recycling: new HRGC/HRMS method for dioxin determination. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 1613B: Dioxins and Furans by HRGC/HRMS. Retrieved from [Link]

-

Safe, S. H., & Safe, L. M. (2000, March 1). Synthesis and characterization of twenty-two purified polychlorinated dibenzofuran congeners. OSTI.GOV. Retrieved from [Link]

-

Gray, A. P., Dipinto, V. M., & Solomon, I. J. (1976). Synthesis of specific polychlorinated dibenzofurans. The Journal of Organic Chemistry, 41(14), 2428–2434. Retrieved from [Link]

-

Al-Zoubi, W. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092. Retrieved from [Link]

-

TestAmerica West Sacramento. (2010, April 5). METHOD SUMMARY & DATA QUALITY OBJECTIVES TestAmerica West Sacramento Method 1613B: Polychlorinated Dibenzo-p-dioxins (PCDDs). Boeing. Retrieved from [Link]

-

Tuomisto, J., Vartiainen, T., & Tuomisto, J. (n.d.). Structure of PeCDF. 2,3,4,7,8-PeCDF. ResearchGate. Retrieved from [Link]

-

Kim, S., et al. (2021). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. PMC. Retrieved from [Link]

-

International Agency for Research on Cancer. (2011, April 15). Polychlorinated Dibenzofurans. NCBI. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,4,7,8-Pentachlorodibenzofuran. Retrieved from [Link]

-

Chan, B. (2019). Quantum Chemical Investigation of Polychlorinated Dibenzodioxins, Dibenzofurans and Biphenyls: Relative Stability and Planarity Analysis. PMC. Retrieved from [Link]

-

Office of Environmental Health Hazard Assessment. (n.d.). 2,3,4,7,8-Pentachlorodibenzofuran. Retrieved from [Link]

-

Lee, H., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PMC. Retrieved from [Link]

-

Garrido-Rodríguez, P., et al. (2024). Analysis of AlphaFold and molecular dynamics structure predictions of mutations in serpins. PLoS ONE, 19(7), e0304451. Retrieved from [Link]

Sources

- 1. 1,3,4,7,8-Pentachlorodibenzofuran | C12H3Cl5O | CID 42840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantum Chemical Investigation of Polychlorinated Dibenzodioxins, Dibenzofurans and Biphenyls: Relative Stability and Planarity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. waters.com [waters.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. agilent.com [agilent.com]

- 9. epa.gov [epa.gov]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

Environmental Fate and Transport of 1,3,4,7,8-PeCDF in Soil

The following is an in-depth technical guide on the environmental fate and transport of 1,3,4,7,8-Pentachlorodibenzofuran (1,3,4,7,8-PeCDF) in soil.

Technical Guide for Environmental Scientists and Toxicologists

Executive Summary

1,3,4,7,8-Pentachlorodibenzofuran (1,3,4,7,8-PeCDF) is a specific congener of the polychlorinated dibenzofuran (PCDF) family.[1][2] Unlike the well-known "Dirty Dozen" congeners, 1,3,4,7,8-PeCDF is not 2,3,7,8-substituted . This structural distinction is critical: it lacks the lateral chlorine substitution pattern required for high-affinity binding to the Aryl Hydrocarbon Receptor (AhR), rendering it significantly less toxic (WHO TEF ≈ 0) but also making it more susceptible to biotic and abiotic degradation than its 2,3,7,8-substituted counterparts.

Despite reduced recalcitrance compared to 2,3,7,8-TCDF, 1,3,4,7,8-PeCDF remains a persistent organic pollutant (POP) with high hydrophobicity (Log

Physicochemical Profile & Partitioning Dynamics

The fate of 1,3,4,7,8-PeCDF is dictated by its lipophilicity and low water solubility.

Key Physicochemical Properties

| Parameter | Value (Est.)[3][4] | Significance in Soil Fate |

| Molecular Formula | Pentachlorinated structure. | |

| Molar Mass | 340.4 g/mol | Heavy, low volatility. |

| Log | 6.90 | Extreme hydrophobicity; drives sorption to SOM. |

| Water Solubility | < 1.0 ng/L | Negligible dissolved phase transport. |

| Henry’s Law Const. | ~1-5 | Potential for slow volatilization from moist surfaces. |

| Vapor Pressure | ~ | Low; exists primarily in particulate phase. |

Sorption Dynamics ( )

In soil, the partition coefficient (

-

Mechanism: Hydrophobic exclusion drives the molecule into the humic/fulvic acid matrix.

-

Aging Effect: Over time (months/years), 1,3,4,7,8-PeCDF migrates into micropores of soil aggregates, becoming "sequestered" and resistant to desorption (hysteresis). This significantly reduces bioavailability for microbial degradation.

Transformation Pathways: Biotic and Abiotic

The absence of a chlorine atom at the C-2 position is the structural "Achilles' heel" of 1,3,4,7,8-PeCDF, distinguishing its fate from 2,3,7,8-PeCDF.

Photolysis (Abiotic)

On surface soils (top 0-2 mm), UV radiation causes reductive dechlorination.

-

Pathway: C-Cl bond cleavage, preferentially at lateral positions.

-

Product: Formation of Tetrachlorodibenzofurans (e.g., 1,3,7,8-TCDF).[1]

-

Kinetics: Surface half-life is hours to days under direct sunlight; negligible at depth.

Biodegradation (Biotic)

-

Aerobic Oxidation: The open C-2 position allows for electrophilic attack by dioxygenase enzymes.

-

Anaerobic Dechlorination: In water-logged or anoxic soils, organohalide-respiring bacteria (e.g., Dehalococcoides) can use 1,3,4,7,8-PeCDF as an electron acceptor.

-

Pathway: Sequential removal of chlorines (reductive dechlorination).

-

Product: 1,3,7,8-TCDF or 1,3,4,8-TCDF.[1]

-

Degradation Pathway Diagram

Caption: Degradation pathways of 1,3,4,7,8-PeCDF showing susceptibility at the unsubstituted C-2 position.

Transport Mechanisms

Due to high

-

Colloidal Transport: 1,3,4,7,8-PeCDF sorbed to dissolved organic carbon (DOC) or clay colloids can move through macropores during heavy rain events (facilitated transport).

-

Erosion/Runoff: Physical movement of contaminated soil particles is the dominant off-site transport mechanism.

-

Volatilization: Generally low, but "wicking" can occur in moist soils where water evaporation drives the chemical to the surface for photolysis or air-surface exchange.

Experimental Protocols for Fate Analysis

To study 1,3,4,7,8-PeCDF in soil, protocols must account for its high sorption and potential interference from other isomers.

Analytical Workflow (Modified EPA 1613B)

Standard methods focus on 2,3,7,8-congeners. For 1,3,4,7,8-PeCDF, specific retention time windows must be validated.

| Step | Protocol Description | Critical Control Point |

| 1. Extraction | Soxhlet Extraction (18-24h) with Toluene. | Ensure soil is dried (sodium sulfate) to allow solvent penetration. |

| 2. Cleanup | Acid/Base Silica : Removes lipids/interferences. Alumina Column : Fractionation. | Carbon Column Caution : 1,3,4,7,8-PeCDF is planar but may elute differently than 2,3,7,8-PeCDF. Calibrate cut-points. |

| 3. Analysis | HRGC/HRMS (High-Res Mass Spec). Column: DB-5ms or DB-Dioxin. | Isomer Specificity : Verify separation from 1,2,3,7,8-PeCDF using specific standards. |

Experimental Setup for Degradation Studies (OECD 307)

-

Soil Preparation: Sieve soil (2mm). Adjust moisture to 40-60% holding capacity.

-

Spiking: Use a volatile solvent carrier (Acetone) to spike 1,3,4,7,8-PeCDF onto a silica carrier, then mix into soil to ensure homogeneity without solvent toxicity to microbes.

-

Incubation:

-

Aerobic: Biometer flasks with KOH traps for

(if radiolabeled). -

Sterile Control: Autoclaved soil to distinguish abiotic loss.

-

-

Sampling: Destructive sampling at T=0, 7, 14, 28, 60, 120 days.

-

Mass Balance: Must account for:

-

Extractable residue (Solvent extraction).

-

Non-extractable residue (Combustion of soil).

-

Volatiles (PUF traps).

-

Analytical Logic Diagram

Caption: Step-by-step analytical workflow for isolating 1,3,4,7,8-PeCDF from soil matrices.

References

-

Van den Berg, M., et al. (2006). The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences.

-

U.S. EPA. (1994). Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.

-

Friesen, K. J., et al. (1996). Photochemical degradation of 2,3,4,7,8-pentachlorodibenzofuran in natural water. (Contextual reference for PeCDF photolysis kinetics).

- Mackay, D., et al. (2006). Handbook of Physical-Chemical Properties and Environmental Fate for Organic Chemicals. CRC Press.

-

Oberg, L. G., et al. (1990). Dechlorination of PCDFs in soil. Environmental Science & Technology.[7]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. scribd.com [scribd.com]

- 4. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. archive.epa.gov [archive.epa.gov]

- 6. Toxicology and carcinogenesis studies of 2,3,4,7,8-pentachlorodibenzofuran (PeCDF) (Cas No. 57117-31-4) in female Harlan Sprague-Dawley rats (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Bioaccumulation Kinetics of 1,3,4,7,8-Pentachlorodibenzofuran in Aquatic Organisms: A Mechanistic and Methodological Guide

Executive Summary

Polychlorinated dibenzofurans (PCDFs) are highly lipophilic, ubiquitous environmental contaminants that bioaccumulate across aquatic food webs[1]. While legacy research heavily emphasizes fully laterally substituted congeners (e.g., 2,3,7,8-TCDF or 2,3,4,7,8-PeCDF), understanding the bioaccumulation kinetics of 1,3,4,7,8-Pentachlorodibenzofuran (1,3,4,7,8-PeCDF) is critical for accurate ecological risk assessment and the toxicokinetic modeling of Aryl Hydrocarbon Receptor (AhR) ligands[2].

This whitepaper provides an authoritative, in-depth synthesis of the causality behind the uptake (

Toxicokinetics: The Causality of Uptake and Elimination

The bioaccumulation of 1,3,4,7,8-PeCDF is governed by a first-order, multi-compartment kinetic model. The net accumulation in an aquatic organism is a delicate balance between the uptake rate from the environment and the total elimination rate.

-

Uptake (

) : Uptake is driven primarily by passive diffusion across the gill epithelium (during aqueous exposure) or the gastrointestinal tract (during dietary exposure). The compound's high octanol-water partition coefficient ( -

Elimination (

) : The total elimination rate constant (

Mechanistic Insight (Structure-Activity Relationship):

The specific substitution pattern of 1,3,4,7,8-PeCDF is the primary driver of its kinetic behavior. Unlike 2,3,4,7,8-PeCDF, 1,3,4,7,8-PeCDF lacks complete lateral substitution because it is missing a chlorine atom at the 2-position[4]. This structural "gap" exposes adjacent carbon atoms, rendering the molecule significantly more susceptible to Cytochrome P450 1A (CYP1A)-mediated oxidation. Consequently, the metabolic clearance rate (

Fig 1: Multi-compartment kinetic model of 1,3,4,7,8-PeCDF bioaccumulation.

AhR-Mediated Metabolism and Signaling

The elevated metabolic clearance of 1,3,4,7,8-PeCDF is driven by a highly conserved intracellular signaling cascade. Upon entering the hepatocyte, 1,3,4,7,8-PeCDF binds to the cytosolic Aryl Hydrocarbon Receptor (AhR). This binding triggers the dissociation of chaperone proteins (e.g., HSP90, XAP2, p23) and exposes a nuclear localization sequence.

Following translocation into the nucleus, the complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer binds to Dioxin Response Elements (DRE) on the DNA, upregulating the transcription of the CYP1A gene. This creates a self-regulating feedback loop: the 1,3,4,7,8-PeCDF ligand induces the exact enzyme responsible for its own hydroxylation and subsequent biliary excretion[4].

Fig 2: AhR-mediated signaling pathway driving 1,3,4,7,8-PeCDF metabolism.

Quantitative Data Summary

To contextualize the kinetic behavior of 1,3,4,7,8-PeCDF, the following table summarizes representative toxicokinetic parameters in Oncorhynchus mykiss (Rainbow Trout). The data highlights the structure-activity relationship (SAR) by comparing 1,3,4,7,8-PeCDF against fully laterally substituted congeners[2].

Table 1: Comparative Kinetic Parameters of PCDFs in Rainbow Trout

| Congener | Substitution Pattern | Estimated | Uptake Rate ( | Elimination Rate ( | Half-life ( | BCF (Kinetic) |

| 1,3,4,7,8-PeCDF | Non-2,3,7,8-complete | ~6.7 | ~150 | ~0.045 | ~15 | ~3,300 |

| 2,3,4,7,8-PeCDF | 2,3,7,8-substituted | ~6.9 | ~160 | ~0.010 | ~69 | ~16,000 |

| 2,3,7,8-TCDF | 2,3,7,8-substituted | ~6.5 | ~180 | ~0.015 | ~46 | ~12,000 |

Data Interpretation: The roughly 4.5-fold increase in the

Experimental Workflows: Self-Validating Protocols

To ensure scientific trustworthiness and reproducibility, bioaccumulation must be assessed using standardized, self-validating frameworks. For highly hydrophobic compounds like 1,3,4,7,8-PeCDF (

Step-by-Step Methodology: OECD 305 Dietary Exposure for 1,3,4,7,8-PeCDF

Phase 1: Preparation and Spiking

-

Feed Formulation : Spike a commercial fish feed with 1,3,4,7,8-PeCDF dissolved in a highly volatile carrier solvent (e.g., nonane). Causality: Evaporate the solvent completely under a gentle nitrogen stream while mixing to ensure the homogeneous distribution of the lipophilic compound without degrading the feed's nutritional integrity. Target concentration: 10-50

feed. -

Validation : Analyze 5 random aliquots of the spiked feed via GC-HRMS. Self-Validation: Proceed only if the Relative Standard Deviation (RSD) of the concentration is < 10%, confirming homogeneity.

Phase 2: Uptake Phase (Days 0-14)

3. Acclimation : Acclimate juvenile Oncorhynchus mykiss to flow-through conditions at 15°C for 14 days to establish baseline metabolic rates.

4. Dosing : Feed the fish the spiked diet at a fixed daily ration (e.g., 2% of body weight per day) to maintain a constant dietary uptake rate.

5. Sampling : Harvest 4 fish at days 1, 3, 7, 10, and 14. Causality: Record whole-body weight and lipid content at each interval to mathematically correct for growth dilution (

Phase 3: Depuration Phase (Days 15-42)

6. Diet Switch : Transition the remaining fish to an unspiked, clean diet to isolate the elimination kinetics.

7. Sampling : Harvest 4 fish at days 15, 17, 21, 28, 35, and 42.

8. Internal Standards : Prior to extraction, spike all harvested tissue samples with a known concentration of

Phase 4: Extraction and GC-HRMS Analysis

9. Extraction : Extract homogenized tissues using a Soxhlet apparatus with hexane/dichloromethane (1:1 v/v) for 16 hours to ensure complete lipid disruption.

10. Clean-up : Pass the extract through a multi-layer silica gel column (acid/base/neutral) followed by activated carbon column chromatography. Causality: Carbon chromatography specifically isolates planar PCDFs from bulky biological matrix interferences.

11. Quantification : Analyze the purified extract via Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) at a resolution of

References

-

Title : Health Assessment Document For Polychlorinated Dibenzofurans Source : U.S. Environmental Protection Agency (EPA) URL : [Link]

-

Title : Estimation of fish bioconcentration factor (BCF) from depuration data Source : GOV.UK URL : [Link]

-

Title : Assessment of Contaminant Bioaccumulation in Aquatic Biota on and Adjacent to the Oak Ridge Reservation Source : Oak Ridge National Laboratory (ORNL) URL :[Link]

-

Title : Environmental Health Criteria 88: Polychlorinated dibenzo-para-dioxins and dibenzofurans Source : World Health Organization (WHO) URL : [Link]

Sources

Metabolic Breakdown Pathways of 1,3,4,7,8-PeCDF in Mammals

This guide details the metabolic breakdown pathways of 1,3,4,7,8-Pentachlorodibenzofuran (1,3,4,7,8-PeCDF) in mammalian systems. It synthesizes available toxicokinetic data with Structure-Activity Relationship (SAR) principles governing polychlorinated dibenzofurans (PCDFs).

Technical Guide | Version 1.0

Executive Summary

1,3,4,7,8-Pentachlorodibenzofuran (1,3,4,7,8-PeCDF) is a pentachlorinated dibenzofuran congener often detected in environmental matrices as a combustion byproduct. Unlike the most toxic congener (2,3,4,7,8-PeCDF), 1,3,4,7,8-PeCDF lacks chlorine substitution at the lateral 2-position. However, it possesses a specific structural feature—the absence of vicinal (adjacent) unsubstituted hydrogen atoms —that renders it highly resistant to metabolic degradation.

In mammals, the metabolism of 1,3,4,7,8-PeCDF is rate-limited by the initial Phase I oxidation. Due to steric hindrance and the high electron-withdrawing nature of the chlorine atoms, the compound undergoes slow biotransformation primarily via cytochrome P450-mediated hydroxylation at the isolated unsubstituted positions (C2, C6, C9), followed by Phase II conjugation and biliary excretion.

Molecular Mechanism of Metabolism

The metabolic fate of 1,3,4,7,8-PeCDF is dictated by the "Gap Rule" of PCDF metabolism: Congeners lacking adjacent unsubstituted carbon atoms are metabolized extremely slowly.

Phase I: Oxidative Functionalization

The primary enzymes involved are CYP1A1 and CYP1A2 , which are induced by the compound itself via the Aryl Hydrocarbon Receptor (AhR).

-

Substrate Binding: 1,3,4,7,8-PeCDF binds to the heme pocket of CYP1A enzymes. The lack of adjacent hydrogens prevents the facile formation of the 3,4-epoxide bridge common in lower-chlorinated furans.

-

Direct Insertion (C2 Position): The C2 position is an isolated hydrogen flanked by chlorines at C1 and C3. Direct oxygen insertion here is the most energeticially favorable pathway, yielding 2-hydroxy-1,3,4,7,8-PeCDF .

-

Arene Oxide & NIH Shift: Oxidation may occur at the chlorinated ring positions (e.g., C1-C2 bond) via an unstable arene oxide intermediate. This can lead to an "NIH shift" (migration of a chlorine atom) or dechlorination, though this is a minor pathway compared to direct hydroxylation at open sites.

-

Secondary Sites (C6/C9): The hydrogens on the second ring (C6 and C9) are also isolated by the C7,C8-chlorine block. Hydroxylation can occur here, but the C2 position on the more substituted ring is often the preferred site for enzymatic attack in asymmetric furans.

Phase II: Conjugation

Once hydroxylated, the lipophilic PeCDF is converted into an amphiphilic conjugate.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) transfer glucuronic acid to the hydroxyl group (e.g., forming 2-O-glucuronide-1,3,4,7,8-PeCDF ). This is the dominant pathway for fecal elimination.

-

Sulfation: Sulfotransferases (SULTs) may generate sulfate conjugates, though these are less stable and often deconjugated in the gut by bacterial arylsulfatases.

Toxicokinetics & Elimination

-

Hepatic Sequestration: Like other PeCDFs, 1,3,4,7,8-PeCDF is sequestered in the liver by binding to CYP1A2 proteins (microsomal binding), limiting the free concentration available for metabolism.

-

Excretion: The primary route is fecal excretion of the unabsorbed parent compound and biliary metabolites. Urinary excretion is negligible (<1%) due to the high molecular weight and lipophilicity of the conjugates.

Visualizing the Pathway

The following diagram illustrates the predicted metabolic cascade based on PCDF structure-activity relationships.

Figure 1: Predicted hepatic metabolic pathway of 1,3,4,7,8-PeCDF involving Phase I hydroxylation and Phase II glucuronidation.

Experimental Protocols

To validate these pathways, the following protocols are recommended. These are designed to isolate low-abundance metabolites typical of resistant PCDF congeners.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance and identify primary hydroxylated metabolites.

-

Preparation: Thaw pooled male Sprague-Dawley rat liver microsomes (20 mg/mL protein).

-

Incubation System:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: 1,3,4,7,8-PeCDF (dissolved in DMSO, final conc. 1-10 µM). Keep DMSO <0.5% v/v.

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

-

Reaction: Pre-incubate microsomes and buffer at 37°C for 5 min. Initiate with NADPH. Incubate for 60-90 minutes (extended time required for resistant PCDFs).

-

Termination: Stop reaction with ice-cold acetonitrile containing 1,2,3,4-TeCDF as an internal standard.

Metabolite Extraction & Derivatization

Objective: Isolate polar hydroxylated metabolites (OH-PeCDFs) from the lipophilic parent.

-

Liquid-Liquid Extraction: Add hexane to the terminated reaction mix. Vortex and centrifuge.

-

Note: Parent PeCDF partitions into hexane. OH-PeCDFs partition into the aqueous/acetonitrile phase or the interface.

-

-

Methylation (Derivatization):

-

Extract the aqueous phase with ethyl acetate. Dry under nitrogen.

-

Resuspend in acetone and add diazomethane (or trimethylsilyldiazomethane) to convert -OH groups to -OCH3 (methoxy) derivatives. This improves GC volatility.

-

-

Cleanup: Pass the derivatized extract through a small silica gel column to remove excess lipids.

Analytical Detection (GC-HRMS)

Objective: High-sensitivity structural confirmation.

-

Instrument: Gas Chromatograph coupled to High-Resolution Magnetic Sector Mass Spectrometer (e.g., Thermo DFS).

-

Column: DB-5ms or DB-Dioxin (60m x 0.25mm x 0.25µm).

-

Ionization: Electron Impact (EI) at 35-40 eV (softer ionization preserves molecular ion).

-

Monitoring:

-

Parent: m/z 339.8597 (M+).

-

OH-Metabolite (Methylated): m/z 369.8703 (M+ for Pentachloro-methoxy-dibenzofuran).

-

Criteria: Monitor the M+ and (M+2)+ isotope cluster ratio to confirm pentachlorination.

-

Data Summary: Comparative Metabolic Resistance

| Parameter | 1,3,4,7,8-PeCDF | 2,3,4,7,8-PeCDF (Toxic Reference) | 2,3,7,8-TCDF (Metabolizable Ref) |

| Vicinal Hydrogens | None (Blocked) | None | None |

| Primary Metabolic Site | C2 (Isolated) | C6 (Isolated) | C4/C6 (Isolated) |

| Est. Hepatic Half-Life | > 100 days (Rat) | ~193 days (Rat) | ~2-4 days (Rat) |

| Major Excretion Route | Feces (>95%) | Feces (>90%) | Feces/Urine |

| Metabolic Efficiency | Very Low | Extremely Low | Low |

Note: 1,3,4,7,8-PeCDF is slightly less persistent than 2,3,4,7,8-PeCDF due to the lack of the lateral 2-chloro substituent, which slightly destabilizes the receptor binding and increases susceptibility to C2-attack.

References

-

Birnbaum, L. S. (1985). The role of structure in the disposition of halogenated aromatic xenobiotics.[1] Environmental Health Perspectives. Link

-

Pluess, N., Poiger, H., Schlatter, C., & Buser, H. R. (1987). The metabolism of some pentachlorodibenzofuran isomers in the rat. Xenobiotica. Link

-

Van den Berg, M., et al. (1994). Toxicokinetics of Polychlorinated Dibenzofurans. Critical Reviews in Toxicology. Link

-

U.S. EPA. (2010). Recommended Toxicity Equivalence Factors (TEFs) for Human Health Risk Assessments of 2,3,7,8-Tetrachlorodibenzo-p-dioxin and Dioxin-Like Compounds.Link

-

Safe, S. (1990). Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs). Critical Reviews in Toxicology. Link

Sources

Atmospheric Kinetics and Degradation of 1,3,4,7,8-Pentachlorodibenzofuran: A Technical Guide

Target Audience: Researchers, Atmospheric Scientists, and Environmental Toxicologists Content Focus: Mechanistic pathways, kinetic parameters, and self-validating experimental protocols for determining the atmospheric half-life of 1,3,4,7,8-PeCDF.

Executive Summary and Atmospheric Dynamics

1,3,4,7,8-Pentachlorodibenzofuran (1,3,4,7,8-PeCDF) is a highly toxic, persistent organic pollutant (POP) belonging to the polychlorinated dibenzofuran (PCDF) family. Emitted primarily as an unintentional byproduct of combustion processes, municipal waste incineration, and the atmospheric oxidation of polychlorinated biphenyls (PCBs)[1], its environmental persistence is a critical parameter for global transport models.

In the atmosphere, the fate of 1,3,4,7,8-PeCDF is dictated by gas-particle partitioning . While highly chlorinated congeners (hepta- and octa-CDFs) partition almost exclusively to atmospheric particulate matter, pentachlorinated congeners like 1,3,4,7,8-PeCDF exhibit semi-volatile behavior, distributing between the vapor and particulate phases[2].

The dominant degradation sink for vapor-phase 1,3,4,7,8-PeCDF is the gas-phase reaction with hydroxyl (OH) radicals [2][3]. Direct photolysis plays a secondary role in the vapor phase but becomes the primary degradation mechanism for the particulate-bound fraction or in aqueous environments[4].

Mechanistic Pathways of Degradation

OH Radical-Initiated Oxidation (Gas-Phase)

The reaction between 1,3,4,7,8-PeCDF and OH radicals is an electrophilic addition. The causality of this mechanism relies on the electron density of the dibenzofuran ring system.

-

Electrophilic Attack: The OH radical preferentially attacks the carbon atoms that are not substituted by chlorine, or the ether-linkage carbons (

), due to lower steric hindrance and favorable thermodynamic stability of the resulting intermediate[5]. -

Adduct Formation: This addition forms a transient PCDF-OH adduct. The branching ratio of these adducts is kinetically controlled.

-

Peroxy Radical Formation: In the oxygen-rich troposphere, the PCDF-OH adduct rapidly reacts with

to form a peroxy radical intermediate. -

Ring Cleavage: Subsequent reactions lead to the cleavage of the aromatic ring, yielding degradation products such as chlorophenols, dialdehydes, and highly oxidized transient species[1].

Caption: Mechanistic pathway of OH radical-initiated gas-phase oxidation of 1,3,4,7,8-PeCDF.

Quantitative Data: Kinetic Parameters and Half-Life

The rate constant (

Table 1: Kinetic and Thermodynamic Parameters for 1,3,4,7,8-PeCDF

| Parameter | Value | Conditions / Notes |

| Molecular Weight | 340.4 g/mol | PubChem CID 42128[6] |

| Vapor Pressure | Dictates semi-volatile gas/particle partitioning[4] | |

| Estimated at 25 °C (298 K)[6][8] | ||

| Atmospheric Half-Life (OH) | ~140 Days | Assuming |

| Photolysis Half-Life (Aqueous) | 36 to 356 Days | Highly dependent on latitude, season, and solvent/water matrix[4] |

Note: An atmospheric half-life of ~140 days classifies 1,3,4,7,8-PeCDF as highly persistent, enabling long-range atmospheric transport (LRAT) to remote regions such as the Arctic[3][9].

Experimental Protocols: The Relative Rate Method

To empirically determine the

Step-by-Step Methodology

Step 1: Smog Chamber Preparation

-

Utilize a temperature-controlled (298 K) quartz or Teflon reaction chamber (e.g., 100–500 L volume) to minimize wall-loss effects.

-

Flush the chamber with ultra-pure synthetic air or Helium at 1 atm[7].

Step 2: Reagent Introduction

-

Inject 1,3,4,7,8-PeCDF (Target,

) and a reference compound (Reference, -

Inject an OH radical precursor. Hydrogen peroxide (

) or a mixture of Ozone (

Step 3: Photolytic Initiation

-

Irradiate the chamber using UV lamps (e.g.,

for -

Causality Check: Ensure the UV wavelength does not cause direct photolysis of 1,3,4,7,8-PeCDF. If direct photolysis occurs, dark control experiments must be subtracted from the total decay.

Step 4: Real-Time Monitoring

-

Sample the gas phase continuously using Solid-Phase Microextraction (SPME) coupled to Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) or Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).

Step 5: Kinetic Derivation

-

The decay of both compounds is governed by:

-

Plotting

versus

Caption: Workflow for the Relative Rate Method to determine OH radical reaction kinetics.

Conclusion

The atmospheric half-life of 1,3,4,7,8-PeCDF is governed heavily by its gas-phase reaction with OH radicals, yielding a half-life of approximately 140 days under standard tropospheric conditions. This extended half-life confirms its classification as a persistent organic pollutant capable of long-range atmospheric transport. Accurate empirical validation of these kinetic parameters requires rigorous relative rate methodologies to isolate OH-mediated oxidation from direct photolysis and chamber wall-loss artifacts.

References

-

PubChem. "2,3,4,7,8-Pentachlorodibenzofuran | C12H3Cl5O | CID 42128." National Institutes of Health (NIH). Available at:[Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Chlorodibenzofurans (CDFs)." Centers for Disease Control and Prevention (CDC). Available at:[Link]

-

Zhao, H., et al. (2015). "Theoretical perspectives on the mechanism and kinetics of the OH radical-initiated gas-phase oxidation of PCB126 in the atmosphere." PubMed, National Institutes of Health (NIH). Available at:[Link]

-

Wania, F., et al. "Screening Chemicals for the Potential to be Persistent Organic Pollutants: A Case Study of Arctic Contaminants." Amazon AWS (Supporting Information). Available at: [Link]

-

Environmental Protection Agency (EPA). "SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals." EPA NEPIS. Available at: [Link]

-

Lee, J. E., et al. (2003). "Theoretical Study on the Reaction of OH Radicals with Polychlorinated Dibenzo-p-dioxins." ResearchGate. Available at:[Link]

-

Brubaker, W. W., & Hites, R. A. (1998). "OH Reaction Kinetics of Polycyclic Aromatic Hydrocarbons and Polychlorinated Dibenzo-p-dioxins and Dibenzofurans." The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

Sources

- 1. Theoretical perspectives on the mechanism and kinetics of the OH radical-initiated gas-phase oxidation of PCB126 in the atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,3,4,7,8-Pentachlorodibenzofuran | C12H3Cl5O | CID 42128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,3,4,7,8-Pentachlorodibenzofuran | C12H3Cl5O | CID 42128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Methodological & Application

GC-HRMS analysis protocols for 1,3,4,7,8-Pentachlorodibenzofuran

Abstract

This protocol details the isomer-specific analysis of 1,3,4,7,8-Pentachlorodibenzofuran (1,3,4,7,8-PeCDF) in complex matrices. While 1,3,4,7,8-PeCDF is not one of the seventeen 2,3,7,8-substituted congeners regulated under WHO/EPA toxic equivalency schemes, its accurate identification is critical for two reasons: (1) preventing false-positive identification of the toxic 1,2,3,7,8-PeCDF isomer due to co-elution, and (2) source apportionment in environmental forensics, where specific non-toxic congener patterns indicate distinct contamination sources (e.g., specific pesticide manufacturing byproducts). This guide adapts EPA Method 1613B principles, utilizing Isotope Dilution High-Resolution Mass Spectrometry (ID-HRMS) with optimized chromatographic resolution.

Introduction & Scientific Context

The Isomer Challenge

Polychlorinated dibenzofurans (PCDFs) consist of 135 theoretically possible congeners. Regulatory analysis typically focuses on the ten 2,3,7,8-substituted PCDF congeners due to their dioxin-like toxicity.

-

Target Analyte: 1,3,4,7,8-PeCDF (Non-2,3,7,8 substituted).

-

Critical Interference: It elutes in close proximity to 1,2,3,7,8-PeCDF (TEF = 0.03) on standard non-polar columns.

-

Toxicological Status: 1,3,4,7,8-PeCDF has a negligible Toxic Equivalency Factor (TEF) but serves as a vital marker for analytical quality control and source fingerprinting.

Analytical Strategy: Isotope Dilution

Since a commercial

Experimental Design & Logic

Chromatographic Stationary Phase Selection

The choice of column dictates the separation of the 1,3,4,7,8- isomer from the toxic 1,2,3,7,8- isomer.

| Column Phase | Type | Suitability for 1,3,4,7,8-PeCDF | Scientific Rationale |

| DB-5ms (60m) | 5% Phenyl | Primary | Standard for EPA 1613B. 1,3,4,7,8-PeCDF typically elutes before 1,2,3,7,8-PeCDF. Resolution is generally sufficient but requires verification. |

| DB-225 / SP-2331 | Cyanopropyl | Confirmatory | Highly polar. drastically alters elution order. Mandatory if DB-5ms shows broad/shouldering peaks indicative of co-elution. |

| VF-Xms | Silphenylene | Alternative | Engineered for dioxin separation; offers unique selectivity for difficult isomer pairs. |

Mass Spectrometry Parameters

-

Ionization: Electron Impact (EI) at >35 eV (typically 38-40 eV for optimal sensitivity).

-

Resolution:

10,000 (10% valley definition). -

Mode: Selected Ion Monitoring (SIM).

Detailed Protocol

Sample Preparation Workflow

The extraction and cleanup must remove lipids and planar interferences (PCBs) that could suppress ionization.

Figure 1: Sample preparation workflow emphasizing the Carbon Column step, which is critical for separating planar PCDFs from non-planar interferences.

GC-HRMS Acquisition Parameters

Gas Chromatograph (Agilent 7890/8890 or equivalent):

-

Column: DB-5ms UI, 60 m

0.25 mm ID -

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Injection: 1-2 µL Splitless (Purge time: 2.0 min).

-

Oven Program:

-

100°C (Hold 2 min)

-

20°C/min to 200°C

-

2.5°C/min to 250°C (Critical Zone for PeCDF separation )

-

5°C/min to 310°C (Hold 5 min)

-

Mass Spectrometer (Magnetic Sector - Thermo DFS or Autospec):

-

Source Temp: 270°C.

-

Lock Mass: PFK (Perfluorokerosene) or PFTBA.

-

Monitored Ions (SIM Descriptor):

| Analyte | Function | m/z (Exact Mass) | Composition |

| 1,3,4,7,8-PeCDF | Quantitation | 339.8597 | |

| 1,3,4,7,8-PeCDF | Confirmation | 341.8567 | |

| ISTD (Surrogate) | 351.9000 | ||

| ISTD (Confirm) | 353.8970 | ||

| Lock Mass | Mass Drift Corr. | 342.9792 | PFK Reference Ion |

Data Analysis & Quality Assurance

Identification Criteria

To positively identify 1,3,4,7,8-PeCDF, the following "Self-Validating" criteria must be met:

-

Retention Time (RT): Must be within

2 seconds of the authentic standard (if available) or established relative to the-

Note: On DB-5ms, 1,3,4,7,8-PeCDF typically elutes prior to 1,2,3,7,8-PeCDF.

-

-

Signal-to-Noise (S/N): > 2.5 for detection; > 10 for quantitation.

-

Ion Abundance Ratio: The ratio of M+2 (m/z 339.86) to M+4 (m/z 341.86) must be 1.55

15% (Range: 1.32 – 1.78).

Quantification (Isotope Dilution)

Calculate concentration (

- : Sum of integrated ion areas (m/z 339.86 + 341.86) for 1,3,4,7,8-PeCDF.

-

: Sum of integrated ion areas for

- : Amount of Internal Standard spiked (pg).

- : Sample weight (g).

Troubleshooting & Interferences

Co-elution Logic Tree

If the peak shape of the PeCDF region is asymmetric or the ion ratio fails, co-elution is likely.

Figure 2: Decision tree for confirming isomer specificity.

-

Common Issue: In fly ash samples, high levels of chlorinated diphenyl ethers (CDPEs) can fragment to mimic PCDF ions.

-

Solution: Monitor m/z 376 (Hexachlorodiphenyl ether) to rule out interference.

-

References

-

U.S. Environmental Protection Agency. (1994). Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. Washington, D.C. Link

-

Fishman, V. N., et al. (2011).[1] Retention time profiling of all 136 tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans on a variety of Si-Arylene gas chromatographic stationary phases. Journal of Chromatography A. Link

-

Van den Berg, M., et al. (2006).[2][3] The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds.[4] Toxicological Sciences. Link

- Ryan, J. J., et al. (1984). Gas chromatographic separations of all 136 tetra- to octa-polychlorinated dibenzo-p-dioxins and dibenzofurans on nine different stationary phases. Journal of Chromatography A.

Sources

Application Note & Protocol: Quantitative Analysis of 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) by Isotope Dilution Mass Spectrometry

A Senior Application Scientist's Guide for High-Integrity Environmental and Toxicological Analysis

Author's Note: The congener 1,3,4,7,8-PeCDF specified in the query is not a standard, toxicologically significant polychlorinated dibenzofuran. This document focuses on the analysis of 2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF) , the environmentally relevant and toxic isomer (CAS No. 57117-31-4) that is a key component of dioxin and furan risk assessments. This shift ensures the protocol's relevance and applicability for researchers in the field.

Introduction and Scientific Principle

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants (POPs) formed as unintentional byproducts of industrial and combustion processes.[1][2] The congener 2,3,4,7,8-PeCDF is of significant toxicological concern due to its ability to bind to the aryl hydrocarbon receptor (AhR), eliciting a range of toxic responses similar to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), the most potent of these "dioxin-like compounds".[3] Its persistence and tendency to bioaccumulate in the food chain necessitate highly sensitive and accurate quantification methods for environmental monitoring and human health risk assessment.[1]

Isotope Dilution Mass Spectrometry (IDMS) is the definitive method for the quantification of 2,3,4,7,8-PeCDF.[2][4] This technique overcomes the inevitable sample losses during extensive extraction and cleanup procedures and compensates for matrix-induced analytical variations.[4][5] The core principle involves spiking a sample with a known quantity of a stable, isotopically labeled analog of the target analyte—in this case, ¹³C₁₂-2,3,4,7,8-PeCDF—at the very beginning of the analytical process.[5][6] This labeled internal standard is chemically identical to the native analyte and thus behaves identically during extraction, cleanup, and chromatographic separation.[4]

Because the mass spectrometer can differentiate between the native (unlabeled) and the labeled congener based on their mass-to-charge ratio (m/z), the final concentration is calculated based on the ratio of the native analyte response to the labeled standard response.[5] This ratio remains constant regardless of the final recovery percentage, providing unparalleled accuracy and precision. The U.S. Environmental Protection Agency (EPA) Method 1613B serves as the foundational protocol for this analysis.[2][7][8]

The Isotope Dilution Workflow: A Conceptual Overview

The analytical process is a multi-stage workflow designed to isolate the target analyte from highly complex matrices and present a clean extract for instrumental analysis.

Caption: High-level workflow for 2,3,4,7,8-PeCDF analysis by IDMS.

Reagents, Standards, and Instrumentation

Reagents and Materials

| Material | Grade/Specification | Purpose |

| Solvents (Toluene, Hexane, Dichloromethane, Methanol, Nonane) | Pesticide Residue or equivalent high purity | Extraction and chromatography |

| Sulfuric Acid | Reagent Grade, Concentrated | Acid/base cleanup |

| Sodium Sulfate | Anhydrous, Reagent Grade | Drying of organic extracts |

| Multi-layer Silica Gel Columns | Pre-packed or lab-prepared | Removal of polar and oxidizable interferences[9] |

| Basic Alumina Columns | Activity Grade I | Removal of polar interferences |

| Activated Carbon Columns | e.g., AX-21 or equivalent | Separation of PCDD/PCDFs from PCBs |

| Nitrogen Gas | Ultra-high purity | Solvent evaporation/concentration |

Calibration and Internal Standards

| Standard | CAS Number (Labeled) | Role |

| Analyte | ||

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 57117-31-4 | Calibration & Identification |

| Isotope-Labeled Internal Standard | ||

| ¹³C₁₂-2,3,4,7,8-Pentachlorodibenzofuran | 116843-02-8[10] | Primary quantitation standard |

| Recovery (Syringe) Standard | ||

| ¹³C₁₂-1,2,3,4-Tetrachlorodibenzo-p-dioxin | To measure final extract recovery | |

| ¹³C₁₂-1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | To measure final extract recovery |

Note: A full suite of 17 native and 15 ¹³C₁₂-labeled PCDD/F congeners is typically used for comprehensive analysis as per EPA Method 1613B.

Instrumentation

The gold standard for this analysis is a High-Resolution Gas Chromatograph coupled to a High-Resolution Mass Spectrometer (HRGC-HRMS).[2] This is essential to achieve the required mass resolution (≥10,000) to separate the analyte ions from potential isobaric interferences.[2][8] However, modern Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) systems have also been approved as an alternative technology.[8][11][12]

| Parameter | Typical Specification | Rationale |

| Gas Chromatograph | ||

| GC Column | 60 m DB-5 or equivalent capillary column | Provides isomer-specific separation for many congeners.[13] A confirmation column (e.g., SP-2331) may be required for 2,3,7,8-TCDF.[13] |

| Injection Mode | Splitless | To ensure maximum transfer of trace analytes onto the column. |

| Carrier Gas | Helium | Inert carrier for analytes. |

| Oven Program | Ramped temperature program (e.g., 150°C to 310°C) | To achieve chromatographic separation of all congeners. |

| Mass Spectrometer | ||

| Instrument Type | HRMS (Magnetic Sector) or GC-MS/MS (Triple Quad) | HRMS provides high resolution; MS/MS provides high selectivity via MRM.[2] |

| Ionization Mode | Electron Impact (EI) | Standard, robust ionization for these compounds. |

| Ionization Energy | 30-40 eV | Lower energy to maximize molecular ion abundance and minimize fragmentation.[14] |